Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-pyridinecarboxylic acid and 4-bromophenylalanine.
Deprotection and Esterification: The protecting group is then removed, and the resulting compound is esterified to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid ester moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate: Similar structure but with a different substitution pattern on the amino acid ester.
Methyl 2-amino-3-(4-(pyridin-2-yloxy)phenyl)propanoate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, also known by its CAS number 1396963-07-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and applications in medicinal chemistry.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.3 g/mol
- Boiling Point : Approximately 404.8 °C (predicted)
- Density : 1.201 g/cm³ (predicted)
- pKa : 7.06 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases and cancer .
- Receptor Modulation : The compound has been noted for its ability to interact with muscarinic acetylcholine receptors, which play a significant role in cognitive function and memory . This interaction could be beneficial in the context of Alzheimer's disease therapy.
Anticancer Properties
Recent investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in hypopharyngeal tumor cells (FaDu model), demonstrating a mechanism that may involve the activation of apoptotic pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
FaDu | 15.5 | Apoptosis induction via mitochondrial pathway |
MCF-7 | 20.0 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The dual inhibition of these enzymes can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.
Case Studies
- Study on Apoptosis Induction : A study conducted on FaDu cells revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death .
- Neuroprotective Effects in Animal Models : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test, alongside a reduction in AChE activity .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3 |
InChI Key |
KCDFQZJZENUBND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N |
Origin of Product |
United States |
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